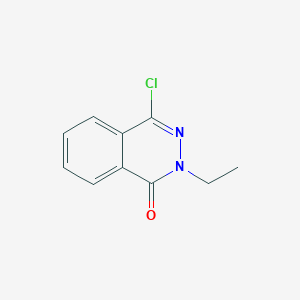
4-chloro-2-ethylphthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-chloro-2-ethylphthalazin-1-one is a chemical compound that belongs to the phthalazine family. Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This compound is characterized by the presence of a chlorine atom at the 4th position and an ethyl group at the 2nd position of the phthalazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-ethylphthalazin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving heating and the use of catalysts to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures ensures the consistency and purity of the final product.
化学反応の分析
Types of Reactions
4-chloro-2-ethylphthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of functionalized phthalazines.
科学的研究の応用
4-chloro-2-ethylphthalazin-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-chloro-2-ethylphthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Phthalazine: The parent compound of the phthalazine family.
4-chlorophthalazine: A similar compound with a chlorine atom at the 4th position but without the ethyl group.
2-ethylphthalazine: A compound with an ethyl group at the 2nd position but without the chlorine atom.
Uniqueness
4-chloro-2-ethylphthalazin-1-one is unique due to the presence of both the chlorine atom and the ethyl group, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H9ClN2O |
|---|---|
分子量 |
208.64 g/mol |
IUPAC名 |
4-chloro-2-ethylphthalazin-1-one |
InChI |
InChI=1S/C10H9ClN2O/c1-2-13-10(14)8-6-4-3-5-7(8)9(11)12-13/h3-6H,2H2,1H3 |
InChIキー |
PUHCEZOYSNPFEV-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C2=CC=CC=C2C(=N1)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
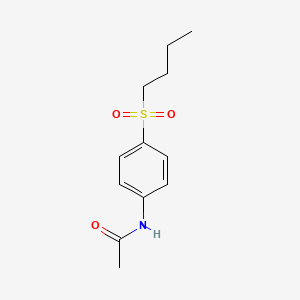
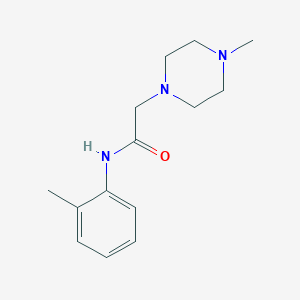
![6-Methoxybenzo[b]thiophene-2-carbonitrile](/img/structure/B8684435.png)
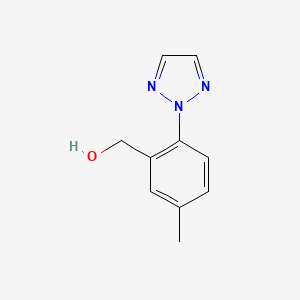
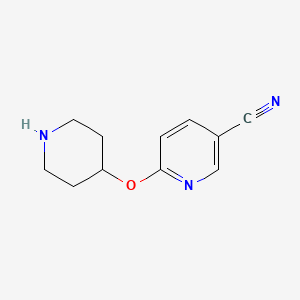
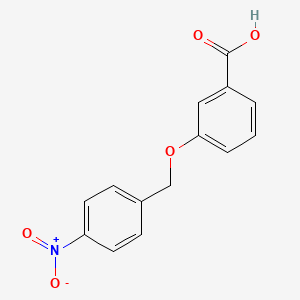
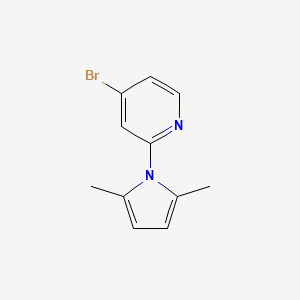
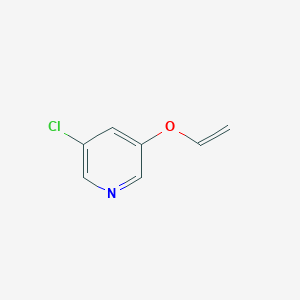
![Ethyl 5-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B8684476.png)
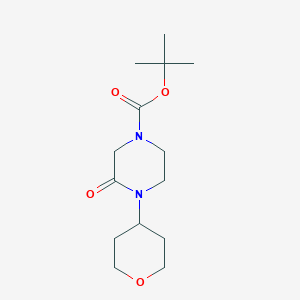
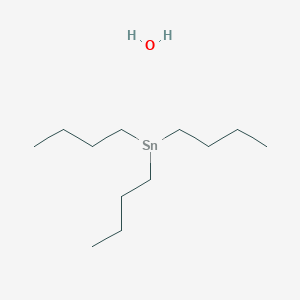
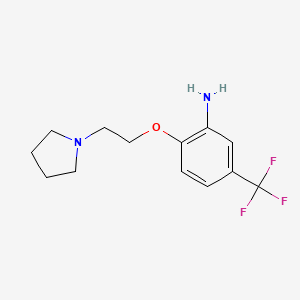
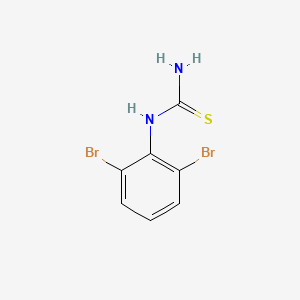
![2-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B8684528.png)
